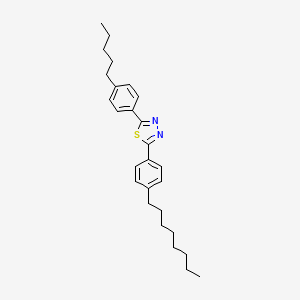
2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole is a heterocyclic organic compound. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features octyl and pentyl phenyl groups attached to the thiadiazole ring, making it a molecule of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-octylbenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of purification techniques such as recrystallization or chromatography is essential to obtain high-quality this compound.
化学反応の分析
Types of Reactions
2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-(4-Octylphenyl)-5-(4-heptylphenyl)-1,3,4-thiadiazole
- 2-(4-Octylphenyl)-5-(4-butylphenyl)-1,3,4-thiadiazole
- 2-(4-Octylphenyl)-5-(4-hexylphenyl)-1,3,4-thiadiazole
Uniqueness
2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole is unique due to its specific alkyl chain lengths (octyl and pentyl), which can influence its physical and chemical properties. These properties may affect its solubility, melting point, and reactivity, making it distinct from other similar compounds with different alkyl chain lengths.
特性
CAS番号 |
143388-67-4 |
|---|---|
分子式 |
C27H36N2S |
分子量 |
420.7 g/mol |
IUPAC名 |
2-(4-octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C27H36N2S/c1-3-5-7-8-9-11-13-23-16-20-25(21-17-23)27-29-28-26(30-27)24-18-14-22(15-19-24)12-10-6-4-2/h14-21H,3-13H2,1-2H3 |
InChIキー |
MMNCHGZXXSUVLG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


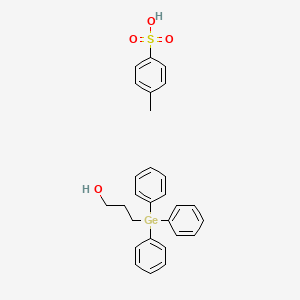
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)

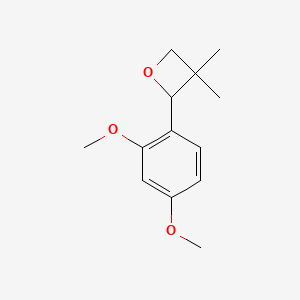
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
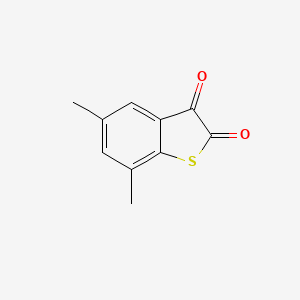

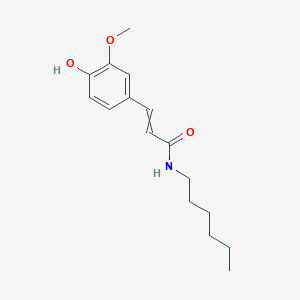
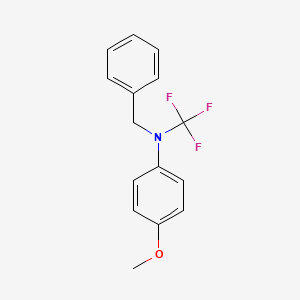
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
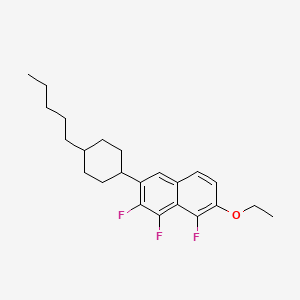
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
